Ethyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Ethyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a fused heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. This structure combines pyrimidine and thiazine rings, with substituents at the 4-isopropylphenyl (position 6), methyl (position 8), and ethyl carboxylate (position 7) groups.
Properties
IUPAC Name |
ethyl 8-methyl-4-oxo-6-(4-propan-2-ylphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-5-25-19(24)17-13(4)21-20-22(16(23)10-11-26-20)18(17)15-8-6-14(7-9-15)12(2)3/h6-9,12,18H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXUXRIQDIAZSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)CCS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by a fused pyrimidine-thiazine structure. The molecular formula is with a molecular weight of approximately 427.6 g/mol. Its structural features contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In Vitro Studies : Compounds with similar structures have been tested against various cancer cell lines. A study conducted by the National Cancer Institute evaluated multiple derivatives for their antitumor activity across 60 lines of tumor cells including breast, lung, and colon cancers. Results indicated significant cytotoxicity in several derivatives .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through various pathways such as the activation of caspases and modulation of cell cycle regulators. This suggests that the compound may interfere with critical cellular processes necessary for cancer cell proliferation.
Other Pharmacological Activities
Beyond anticancer properties, related compounds have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance .
- Anti-inflammatory Effects : Certain studies suggest that compounds within this class may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Case Studies
- Study on Antitumor Efficacy : A specific case study involving a derivative similar to Ethyl 6-(4-isopropylphenyl)-8-methyl demonstrated significant inhibition of tumor growth in mice models when administered at varying dosages. The study reported a reduction in tumor size by up to 70% compared to control groups .
- Antimicrobial Testing : Another investigation tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Data Table: Summary of Biological Activities
Scientific Research Applications
Structure and Composition
The compound features a complex structure characterized by a tetrahydropyrimido-thiazine ring system. Its molecular formula is , with a molecular weight of approximately 358.45 g/mol. The presence of the isopropylphenyl group contributes to its unique properties and potential biological activities.
Synthetic Routes
Various synthetic approaches have been explored for the preparation of thiazine derivatives. A notable method involves the condensation of thiourea with appropriate aldehydes and ethyl cyanoacetate under basic conditions to yield thiazine structures. This method not only provides a pathway to synthesize Ethyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate but also facilitates the modification of existing thiazine compounds to enhance their biological activity .
Anticancer Activity
Research indicates that thiazine derivatives exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). In vitro studies demonstrated that this compound inhibits cell proliferation effectively, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Properties
Thiazine derivatives are also recognized for their antimicrobial properties. This compound has shown activity against various bacterial strains. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Emerging studies suggest that this compound may possess anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases; thus, compounds that can modulate inflammatory responses are of significant interest in drug development .
Case Study 1: Anticancer Screening
In a study conducted to evaluate the anticancer activity of various thiazine derivatives including this compound:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 | 15 | Significant growth inhibition |
| NCI-H460 | 20 | Moderate inhibition observed |
| SF-268 | 18 | High sensitivity noted |
The results indicate promising anticancer activity with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial study was performed using this compound against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings underscore the potential of this compound as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and derivatives can be compared based on substituents, heterocyclic cores, and physicochemical properties. Key examples from the evidence include:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocyclic Variations: The pyrimido[2,1-b][1,3]thiazine core (target compound) differs from pyrimido-oxazines (oxygen instead of sulfur) and benzothiazolo-pyrimidines (additional benzene ring). These variations influence electronic properties and reactivity.
Substituent Effects: 4-Isopropylphenyl vs. Methylthio vs. Cyano: The methylthio group in acts as a leaving group, enabling electrophilic substitutions, whereas the cyano group in participates in hydrogen bonding and dipole interactions.
Synthetic Yields and Purity :
- Enantioselective synthesis of benzo-fused analogs (e.g., ) achieved high yields (79–81%) and enantiomeric ratios (91–94%), suggesting that similar chiral catalysis (e.g., camphorsulphonic acid) could optimize the target compound’s synthesis .
Spectroscopic Characterization :
- Analogs like and were confirmed via ESI-MS, NMR, and IR, highlighting the importance of these techniques for validating the target compound’s structure.
Reactivity and Functionalization: The methylthio group in undergoes nucleophilic substitution with amines/phenols, while the ethyl carboxylate in the target compound may hydrolyze to a carboxylic acid under basic conditions .
Q & A
Q. How can in vivo toxicity and pharmacokinetic profiles be systematically evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
